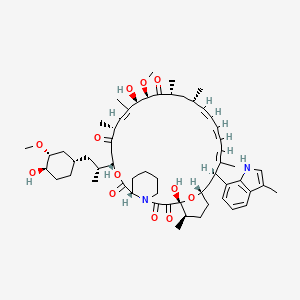

![molecular formula C68H88N16O14 B10847491 c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847491.png)

c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro] is a cyclic peptide composed of the amino acids threonine, tyrosine, threonine, histidine, D-naphthylalanine, arginine, tryptophan, threonine, isoleucine, and proline. This peptide sequence is known for its potential biological activities and is often studied for its interactions with various receptors in the body.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro] erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Aktivierung von Aminosäuren: Jede Aminosäure wird unter Verwendung von Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) in Gegenwart von Hydroxybenzotriazol (HOBt) oder Oxyma Pure aktiviert.

Kopplung: Die aktivierten Aminosäuren werden unter milden Bedingungen an die am Harz gebundene Peptidkette gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden unter Verwendung von Trifluoressigsäure (TFA) oder ähnlichen Reagenzien entfernt.

Cyclisierung: Das lineare Peptid wird durch Bildung einer Peptidbindung zwischen dem N-Terminus und dem C-Terminus cyclisiert, häufig unter Verwendung von Reagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphat).

Industrielle Produktionsverfahren

Die industrielle Produktion dieses Peptids kann eine großtechnische SPPS mit automatisierten Peptidsynthesizern umfassen. Der Prozess ist für eine hohe Ausbeute und Reinheit optimiert und umfasst oft:

Automatische Synthese: Einsatz von Robotersystemen zur Automatisierung der sich wiederholenden Schritte der SPPS.

Reinigung: Hochleistungsflüssigkeitschromatographie (HPLC) wird zur Reinigung des Peptids verwendet.

Charakterisierung: Massenspektrometrie und Kernmagnetresonanz (NMR)-Spektroskopie werden eingesetzt, um die Struktur und Reinheit des Peptids zu bestätigen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann an bestimmten Aminosäureresten, wie Tryptophan und Tyrosin, unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Persäuren oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können unter Verwendung von Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) reduziert werden.

Substitution: Aminosäurereste können durch site-directed Mutagenese oder chemische Modifikation durch andere Aminosäuren substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Persäuren.

Reduktion: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Site-directed Mutagenese-Kits, chemische Modifikationsreagenzien.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. Beispielsweise kann die Oxidation zur Bildung von oxidierten Tryptophan- oder Tyrosinderivaten führen, während die Reduktion Peptide mit reduzierten Disulfidbrücken ergeben kann.

Wissenschaftliche Forschungsanwendungen

C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]: hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Studium von Peptidsynthesemethoden und Peptidbindungsbildung.

Biologie: Untersuchung von Peptid-Rezeptor-Wechselwirkungen und Signaltransduktionswegen.

Medizin: Erforschung potenzieller therapeutischer Anwendungen, wie beispielsweise Rezeptoragonisten oder -antagonisten.

Industrie: Entwicklung von Peptid-basierten Materialien und biotechnologischen Anwendungen.

Wirkmechanismus

Der Wirkmechanismus von C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro] beinhaltet seine Interaktion mit spezifischen Rezeptoren, wie beispielsweise dem Melanocortin-Rezeptor 4 (MC4R). Dieser Rezeptor ist an der Energieregulierung und dem somatischen Wachstum beteiligt. Das Peptid bindet an den Rezeptor und aktiviert G-Proteine, die die Adenylatcyclase stimulieren, was zu erhöhten Spiegeln von cyclischem Adenosinmonophosphat (cAMP) und anschließenden nachgeschalteten Signalwegen führt .

Wirkmechanismus

The mechanism of action of C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro] involves its interaction with specific receptors, such as the melanocortin receptor 4 (MC4R). This receptor is involved in energy homeostasis and somatic growth. The peptide binds to the receptor, activating G proteins that stimulate adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

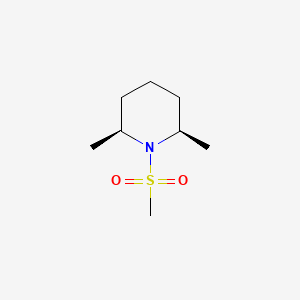

- C[Thr-Tyr-Thr-His-DPhe-Arg-Trp-Thr-Ile-Pro]

- C[Thr-Tyr-Thr-His-DNal-Arg-Trp-Thr-Ile-Pro]

- C[Thr-Tyr-Thr-His-DTrp-Arg-Trp-Thr-Ile-Pro]

Einzigartigkeit

C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]: ist einzigartig aufgrund des Vorhandenseins von D-Naphthylalanin, das im Vergleich zu anderen ähnlichen Peptiden einzigartige strukturelle und funktionelle Eigenschaften verleiht. Diese Modifikation kann die Bindungsaffinität und Spezifität für bestimmte Rezeptoren verbessern, was es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen macht.

Eigenschaften

Molekularformel |

C68H88N16O14 |

|---|---|

Molekulargewicht |

1353.5 g/mol |

IUPAC-Name |

2-[3-[(3R,6R,9R,12S,15R,18S,21S,24S,27S,30R)-3-[(2R)-butan-2-yl]-6,21,27-tris[(1R)-1-hydroxyethyl]-24-[(4-hydroxyphenyl)methyl]-18-(1H-imidazol-5-ylmethyl)-9-(1H-indol-3-ylmethyl)-15-(naphthalen-1-ylmethyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-12-yl]propyl]guanidine |

InChI |

InChI=1S/C68H88N16O14/c1-6-35(2)54-67(98)84-27-13-21-53(84)63(94)83-56(37(4)86)65(96)78-49(28-39-22-24-44(88)25-23-39)61(92)81-55(36(3)85)64(95)79-52(31-43-33-71-34-74-43)60(91)77-50(29-41-16-11-15-40-14-7-8-17-45(40)41)59(90)75-48(20-12-26-72-68(69)70)58(89)76-51(62(93)82-57(38(5)87)66(97)80-54)30-42-32-73-47-19-10-9-18-46(42)47/h7-11,14-19,22-25,32-38,48-57,73,85-88H,6,12-13,20-21,26-31H2,1-5H3,(H,71,74)(H,75,90)(H,76,89)(H,77,91)(H,78,96)(H,79,95)(H,80,97)(H,81,92)(H,82,93)(H,83,94)(H4,69,70,72)/t35-,36-,37-,38-,48+,49+,50-,51-,52+,53-,54-,55+,56+,57-/m1/s1 |

InChI-Schlüssel |

JUOTYAXVJMXIJJ-RTWQMTKCSA-N |

Isomerische SMILES |

CC[C@@H](C)[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C)O)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC6=CC=CC=C65)CC7=CN=CN7)[C@@H](C)O)CC8=CC=C(C=C8)O)[C@@H](C)O |

Kanonische SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC6=CC=CC=C65)CC7=CN=CN7)C(C)O)CC8=CC=C(C=C8)O)C(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847408.png)

![c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847416.png)

![c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847430.png)

![c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847451.png)

![c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847452.png)

![c[Ser-Tyr-Thr-His-Dphe-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847460.png)

![c[YYAEGLEE]-NH2](/img/structure/B10847476.png)

![c[RGDf-(S)-alpha-TfmF]](/img/structure/B10847481.png)

![c[RGDf-(R)-N-Me-alpha-TfmF]](/img/structure/B10847484.png)

![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate](/img/structure/B10847499.png)

![c[YYDEKLEE]-NH2](/img/structure/B10847506.png)

![c[YYDEGLEE]-NH2](/img/structure/B10847509.png)